molecular formula C10H18N2O B12953508 3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile

3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile

Cat. No.: B12953508
M. Wt: 182.26 g/mol
InChI Key: IAFXWKNGKORPMQ-UHFFFAOYSA-N
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Description

3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile is an organic compound characterized by its unique structure, which includes a cyclopentyl ring, a hydroxyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile typically involves multiple steps, starting with the preparation of the cyclopentyl ring. The hydroxyl group is introduced through a hydroxylation reaction, and the nitrile group is added via a nucleophilic substitution reaction. The final step involves the formation of the amino group through a reductive amination process.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group may participate in hydrogen bonding, while the nitrile group can act as an electrophile in various biochemical reactions. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 3-(((1-Hydroxycyclohexyl)methyl)(methyl)amino)propanenitrile
  • 3-(((1-Hydroxycyclopentyl)methyl)amino)propane-1,2-diol

Uniqueness

3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

3-[(1-hydroxycyclopentyl)methyl-methylamino]propanenitrile

InChI

InChI=1S/C10H18N2O/c1-12(8-4-7-11)9-10(13)5-2-3-6-10/h13H,2-6,8-9H2,1H3

InChI Key

IAFXWKNGKORPMQ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)CC1(CCCC1)O

Origin of Product

United States

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